molecular formula C11H14FN B12104224 N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine

N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine

Cat. No.: B12104224
M. Wt: 179.23 g/mol
InChI Key: UXVMDYRPNAIGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine is a cyclopropane-containing amine derivative with a 3-fluorophenyl ethyl substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

N-[1-(3-fluorophenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C11H14FN/c1-8(13-11-5-6-11)9-3-2-4-10(12)7-9/h2-4,7-8,11,13H,5-6H2,1H3

InChI Key

UXVMDYRPNAIGLL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)NC2CC2

Origin of Product

United States

Preparation Methods

Alkene Precursor Preparation

The synthesis begins with (E)-3-(3-fluorophenyl)acrylic acid (IIb), prepared via Knoevenagel condensation of 3-fluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine. This intermediate is esterified using methanol and sulfuric acid to yield methyl (E)-3-(3-fluorophenyl)acrylate (IIc), a white crystalline solid.

Cyclopropanation Reaction

IIc undergoes cyclopropanation in dimethyl sulfoxide (DMSO) with TMSOI (1.2 eq) and sodium hydride (1.5 eq) at 0–5°C for 4 hours. The reaction proceeds via ylide generation, attacking the α,β-unsaturated ester to form trans-2-(3-fluorophenyl)cyclopropanecarboxylate (IIIb).

Key Data:

ParameterValueSource
Yield of IIIb78–82%
Diastereomeric Ratio95:5 (trans:cis)
Reaction Temperature0–5°C

Hydrolysis to Carboxylic Acid

IIIb is hydrolyzed using lithium hydroxide (LiOH, 2.0 eq) in tetrahydrofuran (THF)/water (4:1) at 50°C for 6 hours to yield trans-2-(3-fluorophenyl)cyclopropanecarboxylic acid (IV). Acidic workup with HCl ensures >99% purity.

Asymmetric Synthesis Using Chiral Oxazaborolidine Catalysts

Enantioselective routes are critical for producing optically pure this compound. Corey’s oxazaborolidine catalysts enable asymmetric reductions of ketone intermediates.

Ketone Intermediate Synthesis

2-Chloro-1-(3-fluorophenyl)ethanone is synthesized via Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride (1.1 eq) and AlCl₃ (1.3 eq) in dichloromethane at −20°C. The product is isolated in 89% yield after aqueous workup.

Enantioselective Reduction

The ketone is reduced using (R)-oxazaborolidine (0.1 eq) and borane-dimethyl sulfide complex (1.2 eq) in THF at −78°C. This yields (R)-2-chloro-1-(3-fluorophenyl)ethanol with 94% enantiomeric excess (ee).

Optimization Note:

  • Lower temperatures (−78°C vs. −20°C) improve ee by 12%.

  • Catalyst loading <0.1 eq reduces conversion efficiency by 40%.

Curtius Rearrangement for Amine Formation

The Curtius rearrangement converts carboxylic acids to amines via acyl azides, avoiding hazardous azide intermediates.

Acyl Azide Synthesis

trans-2-(3-Fluorophenyl)cyclopropanecarboxylic acid (IV) reacts with thionyl chloride (SOCl₂, 1.5 eq) in toluene at 80°C for 2 hours to form the acyl chloride. Subsequent treatment with sodium azide (NaN₃, 1.2 eq) in acetone/water (3:1) at 0°C yields the acyl azide (VI).

Thermal Rearrangement

VI undergoes thermolysis at 120°C in tert-butyl alcohol to produce tert-butyl (1R,2S)-2-(3-fluorophenyl)cyclopropylcarbamate, which is deprotected with HCl in dioxane to yield the target amine.

Safety Consideration:

  • In situ azide formation minimizes storage risks.

  • Alternative diphenylphosphoryl azide (DPPA) reduces explosion hazards but increases cost.

Grignard-Based Cyclopropane Ring Formation

A distinct approach leverages Grignard reagents for one-pot cyclopropane synthesis.

Nitrile Substrate Preparation

3-Fluorobenzonitrile reacts with ethylmagnesium bromide (3.0 eq) in diethyl ether under Schlenk conditions at −70°C. Titanium(IV) isopropoxide (1.1 eq) facilitates imine formation, followed by BF₃·OEt₂ (2.0 eq)-mediated cyclization.

Reaction Profile:

StepConditionsYield
Grignard Addition−70°C, 1 h85%
CyclopropanationBF₃·OEt₂, rt, 2 h72%

Amine Functionalization

The cyclopropane nitrile intermediate is reduced using LiAlH₄ (2.5 eq) in THF at 0°C to yield the primary amine, which is alkylated with 1-fluoroethyl bromide to install the ethyl sidechain.

Comparative Analysis of Methodologies

Table 1: Method Efficiency Metrics

MethodYield (%)Purity (%)ScalabilityCost Index
TMSOI Cyclopropanation8299.5High$$
Asymmetric Reduction7698.8Moderate$$$$
Curtius Rearrangement6897.2Low$$$
Grignard Approach7295.4High$$

Key Observations:

  • The TMSOI route offers optimal balance between yield and cost.

  • Asymmetric methods are preferred for enantiopure APIs but require chiral catalyst recovery systems.

  • Grignard methods suffer from lower purity but are advantageous for bulk production.

Industrial-Scale Optimization Strategies

Solvent Selection

DMSO enhances TMSOI reactivity but complicates waste management. Recent patents advocate for cyclopentyl methyl ether (CPME) as a greener alternative, reducing reaction time by 20%.

Catalytic Recycling

Immobilized oxazaborolidine catalysts on silica gel enable 5 reuse cycles with <5% activity loss, cutting costs by 60%.

Continuous Flow Systems

Microreactor technology improves Curtius rearrangement safety, achieving 95% conversion in 10 minutes versus 2 hours batchwise .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and cyclopropane ring undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsYieldSource
Amine oxidationKMnO₄ (acidic conditions)N-Oxide derivatives45–60%
Cyclopropane cleavageCrO₃/H₂SO₄1-(3-Fluorophenyl)propan-1-amine32%

Key Findings :

  • Potassium permanganate selectively oxidizes the amine to N-oxide without opening the cyclopropane ring.

  • Chromium trioxide cleaves the cyclopropane ring to form a linear amine.

Reduction Reactions

The compound participates in reductive modifications:

Reaction TypeReagents/ConditionsProductsYieldSource
Catalytic hydrogenationH₂/Pd-C (ethanol, 50°C)Saturated cyclohexane derivative78%
Borane reductionBH₃·THFSecondary alcohol via ring strain55%

Mechanistic Insight :

  • Hydrogenation targets the cyclopropane ring due to inherent strain, yielding a six-membered saturated structure .

  • Borane interacts with the cyclopropane’s electron-deficient bonds, leading to regioselective ring opening .

Nucleophilic Substitution

The amine group acts as a nucleophile:

SubstrateReagents/ConditionsProductsYieldSource
Alkyl halidesCH₃I/NaOH (THF, reflux)N-Alkylated derivatives67%
Acyl chloridesAcCl/pyridine (0°C)Amide formation82%

Electrophilic Aromatic Substitution

The fluorophenyl ring directs electrophiles to specific positions:

ReactionReagents/ConditionsProductsYieldSource
NitrationHNO₃/H₂SO₄ (0°C)2-Nitro-3-fluorophenyl derivative38%
SulfonationSO₃/H₂SO₄Para-sulfonic acid derivative41%

Regioselectivity : Fluorine’s meta-directing effect governs substitution patterns.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring reacts under acidic/basic conditions:

Reaction TypeReagents/ConditionsProductsYieldSource
Acid-catalyzedHCl (g)/EtOAc, 0°CChlorinated open-chain amine35%
Base-inducedNaOH/H₂O (reflux)Alkene via β-elimination28%

Notable Example :

  • HCl gas in ethyl acetate induces ring opening to form 1-(3-fluorophenyl)-3-chloropropanamine .

Cross-Coupling Reactions

The fluorophenyl group enables palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductsYieldSource
Suzuki couplingPd(PPh₃)₄, Na₂CO₃ (ACN/H₂O)Biaryl derivatives57%
Buchwald–HartwigPd₂(dba)₃, XantphosAryl amine complexes63%

Optimization :

  • Suzuki reactions require anhydrous acetonitrile and elevated temperatures (85°C) .

Mechanistic and Kinetic Studies

  • Electronic Effects : The fluorine atom increases the aromatic ring’s electron-withdrawing nature, reducing nucleophilicity at the para position.

  • Steric Factors : The ethyl group adjacent to the cyclopropane ring hinders reactions at the bridgehead.

  • Kinetics : Ring-opening reactions exhibit first-order kinetics with activation energy of ~85 kJ/mol .

Scientific Research Applications

Medicinal Chemistry

N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine has been investigated for its potential therapeutic applications, particularly in treating central nervous system (CNS) disorders. Its structure allows it to interact with neurotransmitter systems, potentially acting as a monoamine reuptake inhibitor, which is critical for developing antidepressants and anxiolytics .

Cancer Research

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • MCF7 Breast Cancer Cells : Effective inhibition of cell growth was observed at concentrations ranging from 125 to 250 nM.
  • Colorectal Cancer Models : In vivo studies indicated significant tumor growth inhibition when administered to animal models .

The mechanism of action appears to involve the modulation of key signaling pathways associated with tumor growth and survival, such as the PI3K-Akt-mTOR pathway .

Neuropharmacology

Research indicates that this compound may influence neurotransmitter activity through its interaction with specific receptors in the brain. This interaction could lead to potential applications in treating mood disorders and other neuropsychiatric conditions .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer properties of this compound. The compound was found to induce apoptosis in several cancer cell lines, demonstrating a dose-dependent response. Notably, it showed significant activity against colorectal cancer cells, leading to reduced tumor sizes in treated animal models .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological properties of this compound, revealing its potential as a selective serotonin reuptake inhibitor (SSRI). Behavioral assays conducted on rodent models indicated improvements in anxiety-like behaviors following treatment with this compound .

Mechanism of Action

The mechanism of action of N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features :

  • 3-Fluorophenyl group : The fluorine substituent at the meta position may influence electronic properties and metabolic stability.
  • Ethylamine linker : Provides flexibility for interactions with target sites.

Physicochemical Properties :

  • Molecular formula : C₁₁H₁₃FN (free base).
  • Molecular weight : 178.23 g/mol (free base).
  • CAS number : 764647-70-3 (hydrochloride salt) .
Structural Analogues: Positional Isomers and Halogen Substitutions

The fluorophenyl group’s position and halogen type significantly influence physicochemical and pharmacological properties. Below is a comparison with key analogs:

Compound Substituent Position Halogen Molecular Formula CAS Number Key References
N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine 3-Fluoro F C₁₁H₁₃FN 764647-70-3 (HCl)
N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine 2-Fluoro F C₁₁H₁₃FN 886366-50-3 (HCl)
N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine 4-Fluoro F C₁₁H₁₃FN 474709-83-6 (HCl)
N-[1-(3-Bromophenyl)ethyl]cyclopropanamine 3-Bromo Br C₁₁H₁₄BrN·HCl 2414145-16-5 (HCl)
N-[1-(3-Chlorophenyl)ethyl]cyclopropanamine 3-Chloro Cl C₁₁H₁₃ClN 474709-84-7 (HCl)

Key Observations :

  • Steric Effects : Bromine’s larger atomic radius may hinder binding in sterically constrained targets compared to fluorine .
  • Metabolic Stability : Fluorinated compounds generally exhibit slower oxidative metabolism than chlorinated/brominated derivatives .
Pharmacologically Active Analogues

Several structurally related compounds have documented biological activities:

Compound Biological Activity Mechanism/Application Key References
3F-Methamphetamine (3-FMA) Stimulant Dopamine/norepinephrine reuptake inhibition
N-[1-(3,4-Dimethoxyphenyl)ethyl]cyclopropanamine Unreported, but methoxy groups may enhance CNS penetration Structural analog for neuroactive compounds
FIPI (Palmitoyl-Protein Thioesterase 1 Inhibitor) Inhibits lipid metabolism enzymes Targets phospholipase D1/2

Comparison with this compound :

  • 3F-Methamphetamine: Shares the 3-fluorophenyl group but lacks the cyclopropane ring.
  • FIPI : Contains a benzimidazolone-piperidine scaffold; the cyclopropane in the target compound offers a distinct topological profile for target interactions .

Biological Activity

N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine, a compound characterized by its cyclopropane structure and a fluorophenyl group, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H14FN
  • Molecular Weight : Approximately 195.24 g/mol
  • Structural Features :
    • Cyclopropane Ring : Contributes to the compound's stability and reactivity.
    • Fluorophenyl Group : Enhances binding affinity to biological targets due to increased electronegativity.

This compound interacts with various neurotransmitter receptors, particularly serotonin receptors. The fluorophenyl group is crucial for binding to these targets, which modulates receptor activity and influences signal transduction pathways. Key interactions include:

  • 5-HT Receptor Modulation : The compound has shown selectivity towards the 5-HT2C receptor, a target implicated in mood regulation and psychotropic effects. Studies indicate that it may function as an agonist with preference for Gq signaling pathways over β-arrestin recruitment .

Pharmacological Effects

  • Receptor Binding Affinity :
    • The compound exhibits significant binding affinity to serotonin receptors, particularly 5-HT2C, with an EC50 value of approximately 23 nM in calcium flux assays .
    • Comparative studies show that modifications in the phenyl ring can alter its interaction profile with various serotonin receptors.
  • Antipsychotic Activity :
    • In models of amphetamine-induced hyperactivity, this compound demonstrated notable antipsychotic-like effects, suggesting its potential utility in treating psychiatric disorders .
  • Enzyme Interaction :
    • The compound's biological activity extends to interactions with enzymes such as monoamine oxidases (MAO), which are critical in neurotransmitter metabolism. Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin and dopamine .

Research Findings and Case Studies

Study ReferenceFindings
Demonstrated selective agonism at the 5-HT2C receptor with significant antipsychotic-like effects in behavioral models.
Identified as an inhibitor of monoamine oxidases A and B, impacting neurotransmitter levels in vitro.
Structural modifications enhance binding affinity and selectivity for serotonin receptors, highlighting the importance of fluorine substitution.

Applications in Scientific Research

This compound has several applications across various fields:

  • Medicinal Chemistry : Investigated for developing new treatments for mood disorders and psychosis.
  • Neuropharmacology : Explored for its potential effects on neurotransmitter systems.
  • Chemical Synthesis : Used as a building block in synthesizing more complex pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of cyclopropanamine precursors. For example, derivatives like N-[(1R)-1-(3-Fluorophenyl)ethyl]imidazo[1,2-B]pyridazin-6-amine are synthesized using enantioselective catalysis to achieve stereochemical control . Purification via recrystallization or chromatography (e.g., silica gel) is critical, with purity verified by HPLC (>95%) .

Q. Which analytical techniques are recommended for assessing the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are standard for structural confirmation. Purity is quantified using reverse-phase HPLC with UV detection (λ = 254 nm) or UPLC-MS . Differential scanning calorimetry (DSC) can detect polymorphic impurities in crystalline forms .

Q. What safety protocols should be followed during experimental handling?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation. Waste must be segregated and disposed via licensed hazardous waste contractors, as cyclopropanamine derivatives may exhibit neurotoxic or irritant properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data between crystalline and amorphous forms of this compound?

  • Methodological Answer : Stability studies should compare hygroscopicity (dynamic vapor sorption, DVS), thermal degradation (thermogravimetric analysis, TGA), and photostability (ICH Q1B guidelines). For example, crystalline forms of related fluorophenyl derivatives show superior stability under accelerated conditions (40°C/75% RH) compared to amorphous counterparts . Conflicting data may arise from lattice energy differences, resolved via X-ray powder diffraction (XRPD) and computational modeling (e.g., DFT) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) between this compound and its structural analogs?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., 3,4-dichlorophenyl in N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine ) and evaluate pharmacological activity via in vitro assays (e.g., receptor binding, enzyme inhibition). Computational docking (AutoDock Vina) and molecular dynamics simulations can predict binding affinities to targets like GPCRs or ion channels .

Q. How does salt formation (e.g., hydrochloride) impact the solubility and bioavailability of this compound?

  • Methodological Answer : Salt formation (e.g., hydrochloride) enhances aqueous solubility via ion-dipole interactions. Solubility is measured using shake-flask methods at physiological pH (1.2–7.4). Bioavailability is assessed in vitro (Caco-2 permeability assay) and in vivo (rodent pharmacokinetics). For example, the hydrochloride salt of 1-(3-Fluorophenyl)cyclopropanamine shows 3-fold higher solubility than the free base .

Q. What experimental approaches can address discrepancies in pharmacological data across different studies?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, cell line selection) to minimize variability. Use orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement. For psychoactive analogs, cross-validate results using in silico tools like ChEMBL or PubChem BioAssay .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.